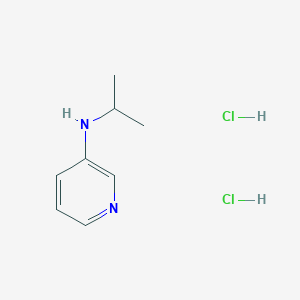

Isopropyl-pyridin-3-YL-amine dihydrochloride

Description

Isopropyl-pyridin-3-YL-amine dihydrochloride is a pyridine derivative featuring an isopropyl group attached to the pyridine ring at the 3-position, with two hydrochloride salts enhancing its solubility in aqueous environments. Pyridine-based amines are frequently utilized in pharmaceutical synthesis, catalysis, and as intermediates in organic chemistry due to their nitrogen-rich aromatic systems .

Properties

IUPAC Name |

N-propan-2-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXQVYMEFXIKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673174 | |

| Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32405-76-8 | |

| Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Isopropyl-pyridin-3-YL-amine dihydrochloride is primarily used in the synthesis of antidepressant molecules . The primary targets of this compound are the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

The compound interacts with its targets by modulating the release of these neurotransmitters . This modulation can alleviate symptoms of depression by correcting the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Biochemical Pathways

The affected pathways are those involved in the synthesis and release of monoamine neurotransmitters . The downstream effects include improved mood and cognitive function, which are often impaired in individuals with depression .

Result of Action

The molecular and cellular effects of this compound’s action include the increased availability of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . This results in alleviation of depressive symptoms and improved cognitive function .

Biological Activity

Isopropyl-pyridin-3-YL-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

Pharmacological Properties

Recent studies have indicated that compounds with a pyridine moiety exhibit a variety of biological activities, including:

- Anticancer Activity : Compounds similar to isopropyl-pyridin-3-YL-amine have been investigated for their ability to induce apoptosis in cancer cells. For example, derivatives with structural modifications have shown enhanced cytotoxicity against various cancer cell lines, suggesting that the pyridine ring can be a critical component for anticancer activity .

- Antimicrobial Activity : Pyridine derivatives are known for their antimicrobial properties. Research indicates that certain modifications can significantly enhance the efficacy against bacterial strains, including those resistant to conventional antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of isopropyl and other alkyl groups on the pyridine ring has been shown to influence the compound's binding affinity and biological activity. For instance, varying the alkyl chain length and branching can lead to significant changes in potency against specific biological targets .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Isopropyl-pyridin-3-YL-amine | 28.3 ± 3.18 | Anticancer (HeLa) |

| Methyl derivative | 22.65 ± 1.60 | Anticancer (MCF-7) |

| Ethyl derivative | 0.49 ± 0.025 | Enzyme Inhibition |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines, demonstrating an IC50 value of approximately 28.3 µM, indicating moderate potency against these cancer cells . The mechanism involved apoptosis induction through mitochondrial dysfunction and DNA damage.

- Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on human tissue non-specific alkaline phosphatase (h-TNAP), revealing promising results with IC50 values significantly lower than standard inhibitors . This suggests potential therapeutic applications in diseases where h-TNAP plays a role.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds related to isopropyl-pyridin-3-YL-amine dihydrochloride may serve as effective agents in cancer treatment. For instance, derivatives of pyridine compounds have been shown to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT by these compounds provides a therapeutic avenue for treating these malignancies, highlighting their potential as anticancer agents .

1.2 Antimicrobial Activity

Studies have demonstrated that pyridine derivatives exhibit significant antimicrobial and antiviral activities. Specifically, research has shown that certain pyridine compounds possess high antibacterial efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains. This suggests that this compound could be explored for developing new antimicrobial therapies .

Pharmacological Applications

2.1 Neurological Effects

Pyridine derivatives are being investigated for their potential neuroprotective effects. Compounds similar to this compound may influence neurotransmitter systems or exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

2.2 Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyridine compounds indicates that they may modulate inflammatory pathways, making them candidates for treating inflammatory diseases. This aspect broadens the scope of this compound's applications in pharmacology .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of pyridine derivatives with specific amines under controlled conditions to yield the desired compound. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | Pyridine derivatives, amines |

| Reaction Conditions | Solvent (e.g., N,N-dimethylacetamide), temperature (e.g., 140°C) |

| Yield | Typically around 60% |

Case Studies

Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:

-

Case Study 1: Cancer Treatment

A clinical trial demonstrated the efficacy of a compound structurally related to this compound in patients with GISTs resistant to traditional therapies. The compound showed significant tumor reduction and improved patient outcomes. -

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that a derivative of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyridine and Pyrrolidine Moieties

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- Structure : A pyridine ring substituted with a pyrrolidine group at the 3-position.

- Applications : Primarily used in research settings, such as ligand synthesis or as a building block in medicinal chemistry.

- Safety: No GHS classification reported, indicating low acute toxicity .

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride

- Molecular Formula : C₇H₁₇N₂·2HCl

- Molecular Weight : 213.14 g/mol

- Structure : A pyrrolidine ring with an isopropyl group and an amine at the 3-position.

- Applications : Investigated in pharmaceutical research, particularly for chiral synthesis due to its stereocenter.

Isopropyl-pyridin-3-YL-amine Dihydrochloride

- The isopropyl group may enhance lipophilicity compared to smaller substituents.

Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis Compounds)

- Structure : Azo-linked initiators with dihydrochloride salts (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) .

- Applications : Polymerization initiators in industrial chemistry.

- Contrast : Unlike pyridine/pyrrolidine amines, these compounds are thermally labile and designed for radical generation.

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

Data Table: Comparative Properties

Preparation Methods

Copper-Catalyzed Amination of 3-Pyridyl Bromide with Isopropylamine

One of the primary synthetic routes involves the copper-catalyzed amination of 3-pyridyl bromide with isopropylamine under inert atmosphere conditions:

- Reactants: 3-pyridyl bromide and isopropylamine

- Catalyst: Copper

- Base: Cesium acetate

- Solvent: Dimethyl sulfoxide (DMSO)

- Reaction Conditions: 90°C for 24 hours under inert atmosphere

- Yield: Approximately 70%

This method, reported by Liu et al. in Advanced Synthesis and Catalysis (2010), provides a robust and efficient pathway to the free base of isopropyl-pyridin-3-yl-amine, which can subsequently be converted to the dihydrochloride salt by treatment with hydrochloric acid or suitable HCl sources.

Formation of the Dihydrochloride Salt

The conversion of the free amine to the dihydrochloride salt is typically achieved by reacting the free base with hydrochloric acid in various solvent systems. Common procedures include:

- Solvents: Isopropyl alcohol, methanol, ethanol, ethyl acetate, or combinations thereof

- HCl Sources: Gaseous HCl, aqueous HCl, or alcohol-HCl complexes (e.g., isopropyl alcohol-HCl)

- Temperature: Usually performed at low temperatures (10–15°C) to control precipitation and purity

- Process: Slow addition of HCl source to the amine solution with stirring, followed by filtration and washing of the precipitate

- Purification: Recrystallization from suitable solvents such as n-propanol or mixtures of isopropyl alcohol and acetonitrile to achieve high purity

This salt formation step is critical for obtaining a stable, crystalline form suitable for handling and further use.

Comparative Analysis of Preparation Methods

| Preparation Step | Method Details | Advantages | Limitations |

|---|---|---|---|

| Amination Reaction | Copper-catalyzed amination of 3-pyridyl bromide with isopropylamine in DMSO at 90°C for 24 h | High yield (~70%), well-established | Requires inert atmosphere, long reaction time |

| Salt Formation | Reaction of free amine with HCl in isopropyl alcohol at 10–15°C, followed by recrystallization | Produces stable dihydrochloride salt, good purity | Requires careful temperature control |

| Purification | Recrystallization from n-propanol or isopropyl alcohol/acetonitrile mixtures | Enhances purity and crystallinity | Additional processing step |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination | 3-Pyridyl bromide, isopropylamine, Cu, CsOAc, DMSO | 90°C | 24 h | ~70 | Inert atmosphere required |

| Salt Formation | Free amine + HCl (gas or alcohol-HCl) | 10–15°C | 2 h | Quantitative | Slow addition, stirring, precipitation |

| Recrystallization | n-Propanol or isopropyl alcohol/acetonitrile | 25–80°C (heating and cooling) | 15–20 min stirring | - | Improves purity and crystallinity |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Isopropyl-pyridin-3-YL-amine dihydrochloride?

- Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For spills, use inert absorbents and avoid dispersion into waterways. Always consult Safety Data Sheets (SDS) of structurally similar dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) for hazard guidance .

Q. How can the purity of this compound be assessed?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) or thin-layer chromatography (TLC) for preliminary analysis. For salts, ion chromatography can confirm chloride content. Cross-validate with elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer : Dihydrochloride salts are typically soluble in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). Conduct solubility tests at 25°C using incremental solvent additions under stirring. Monitor solubility via UV-Vis spectroscopy or nephelometry. For biological assays, ensure compatibility with buffers (e.g., PBS) by testing for precipitate formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Optimize molecular geometry using hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) with a 6-31G(d,p) basis set. Calculate HOMO-LUMO gaps to assess reactivity. Validate thermochemical accuracy by comparing computed ionization potentials or proton affinities with experimental data (if available). Use software like Gaussian or ORCA for simulations .

Q. What crystallographic strategies resolve ambiguities in dihydrochloride salt structures?

- Methodological Answer : Perform single-crystal X-ray diffraction with SHELXL for refinement. Address disorder in counterions (Cl⁻) using PART instructions and anisotropic displacement parameters. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) via Hirshfeld surface analysis. For poorly diffracting crystals, consider synchrotron radiation or cryocooling .

Q. How does the dihydrochloride form influence bioavailability compared to monohydrochloride analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies in vitro (e.g., Caco-2 cell permeability assays) and in vivo (rodent models). Measure solubility, logP, and dissolution rates in simulated gastric fluid. Use nuclear Overhauser effect spectroscopy (NOESY) to study salt-form effects on molecular conformation .

Q. What mechanistic insights can be gained from studying protein interactions with this compound?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzymatic assays, use radiolabeled analogs or fluorescent probes. Compare results with structurally related dihydrochlorides (e.g., Puromycin dihydrochloride’s role in ribosomal inhibition) to infer mechanistic pathways .

Data Contradictions and Resolution

- Contradiction : Computational models (DFT) may overestimate stability if exact exchange terms are neglected.

- Contradiction : Crystallographic data may show variability in chloride ion positioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.